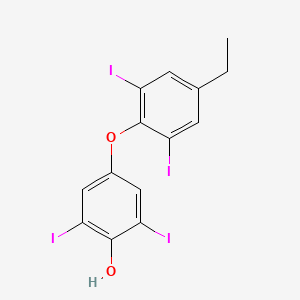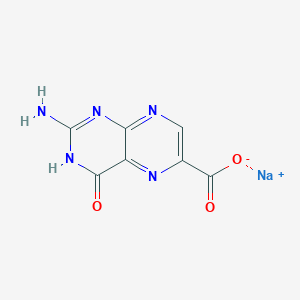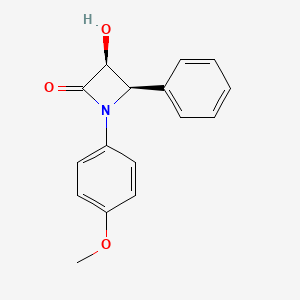
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is a chemical compound with the molecular formula C₁₄H₁₀I₄O₂ and a molecular weight of 717.85 g/mol . This compound is primarily used as an impurity standard in the pharmaceutical industry, particularly in the context of levothyroxine formulations . It is characterized by the presence of multiple iodine atoms, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol involves multiple steps, typically starting with the iodination of phenol derivatives. The process generally includes:
Iodination: Introduction of iodine atoms to the phenol ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Etherification: Formation of the ether bond by reacting the iodinated phenol with 4-ethyl-2,6-diiodophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atoms can be reduced to form deiodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions include quinones, deiodinated phenols, and substituted phenol derivatives .
Applications De Recherche Scientifique
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol is primarily related to its role as an impurity in levothyroxine formulations. It does not have a direct therapeutic effect but is important for ensuring the purity and safety of the final pharmaceutical product . The molecular targets and pathways involved are related to its interaction with the active pharmaceutical ingredient and other excipients in the formulation .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol: Similar in structure but with variations in the position or number of iodine atoms.
2,6-Diiodophenol: Lacks the ethyl group and additional iodine atoms.
4-Ethyl-2,6-diiodophenol: Similar but without the ether linkage.
Uniqueness
This compound is unique due to the presence of multiple iodine atoms and the ether linkage, which contribute to its specific chemical properties and applications in pharmaceutical analysis .
Propriétés
IUPAC Name |
4-(4-ethyl-2,6-diiodophenoxy)-2,6-diiodophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10I4O2/c1-2-7-3-11(17)14(12(18)4-7)20-8-5-9(15)13(19)10(16)6-8/h3-6,19H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHIHICACCDQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10I4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501249820 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
717.84 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176258-89-2 |
Source


|
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176258-89-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-Ethyl-2,6-diiodophenoxy)-2,6-diiodophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501249820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,4'-[[4-(Methylamino)phenyl]methylene]bis[N,N-dimethyl-benzenamine]](/img/new.no-structure.jpg)

![7,8-Dimethoxy-3-[3-(methylamino)propyl]-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one](/img/structure/B1144759.png)



